molecular formula C19H27NO5 B562501 3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester CAS No. 143527-74-6

3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester

Cat. No. B562501
M. Wt: 349.427
InChI Key: MLBFBZPNKSSBQE-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester” is a product used for proteomics research . It has a molecular formula of C19H27NO5 and a molecular weight of 349.42100 .


Synthesis Analysis

The synthesis of esters like this compound typically involves the reaction of carboxylic acids with alcohols . A variety of carboxylic acids, including saturated or unsaturated ones, bulky ones, heterocyclic carboxylic acids, and aromatic carboxylic acids with electron-donating or electron-withdrawing groups, can be used .


Molecular Structure Analysis

The molecular structure of esters is characterized by the presence of a carbonyl group (C=O) and an ether group (R-O-R’). In the case of “3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester”, the ether group is part of an oxazolidine ring .


Chemical Reactions Analysis

Esters undergo a variety of reactions, including hydrolysis, reduction, and reaction with Grignard reagents . The hydrolysis of esters under acidic or basic conditions results in the formation of carboxylic acids and alcohols . Reduction of esters with lithium aluminum hydride yields alcohols . Reaction of esters with Grignard reagents produces tertiary alcohols .


Physical And Chemical Properties Analysis

Esters are polar molecules but do not engage in hydrogen bonding with each other, resulting in lower boiling points than their carboxylic acid counterparts . They can engage in hydrogen bonding with water, making low molar mass esters somewhat soluble in water .

Scientific Research Applications

Electron Transport System Activity

Research into the electron transport system (ETS) activity in soil, sediment, and pure cultures offers insights into microbial bioactivity, including enzyme assays and metabolic processes. This area of study highlights the importance of understanding the biochemical processes in various environments and could provide a foundational basis for exploring the applications of complex organic compounds like the one (Trevors, 1984).

Cinnamic Acid Derivatives and Anticancer Agents

Cinnamic acid derivatives, with their rich medicinal tradition and broad spectrum of biological activities, have been extensively studied for their anticancer potentials. The chemical properties and synthetic modifications of these derivatives offer valuable insights into their therapeutic applications, potentially relevant to the exploration of similar compounds (De, Baltas, & Bedos-Belval, 2011).

Phthalate Esters in Food and Packaging

The review on phthalate esters, used as plasticizers, touches on the analytical methods for detecting these compounds in various food matrices. This research is critical for understanding the migration of chemical additives into food and the development of safer packaging materials. The methodologies and findings might inform the analysis and safety assessment of related ester compounds in food-related applications (Harunarashid, Lim, & Harunsani, 2017).

Antibacterial Activity of Triazole and Triazole-containing Hybrids

The exploration of 1,2,3-triazole and 1,2,4-triazole-containing hybrids against Staphylococcus aureus offers an example of how chemical modifications can enhance the antibacterial properties of compounds. Such research may provide a framework for developing new agents with potential applications in combating bacterial infections, relevant to the structural modification strategies of complex organic compounds (Li & Zhang, 2021).

Future Directions

The future of esterification technologies, which are used to produce compounds like “3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester”, involves overcoming current barriers and challenges to improve overall conversion and rate of reaction . Novel technology-based solutions, such as microbubble mediated esterification process and esterification via immobilized enzyme solid support catalyst, are being proposed .

properties

IUPAC Name

3-O-tert-butyl 5-O-ethyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5/c1-7-23-16(21)15-14(13-11-9-8-10-12-13)20(19(5,6)24-15)17(22)25-18(2,3)4/h8-12,14-15H,7H2,1-6H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBFBZPNKSSBQE-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652486
Record name 3-tert-Butyl 5-ethyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester

CAS RN

143527-74-6
Record name 3-tert-Butyl 5-ethyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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